5-Hexen-1-ol

Descripción general

Descripción

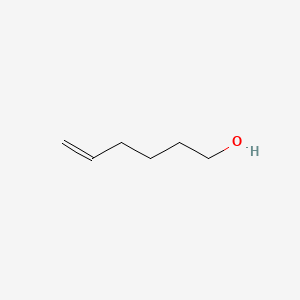

5-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a colorless liquid with a characteristic odor and is known for its role as a building block in synthetic chemistry. The compound is also referred to as 1-Hexen-6-ol or Hex-5-en-1-ol . Its structure consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the first carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Hexen-1-ol can be synthesized through various methods. One common method involves the reaction of 6-bromo-1-hexene with potassium acetate in the presence of a catalyst such as tetrabutylammonium bromide . The reaction is carried out in an acetonitrile solvent and heated to facilitate the reaction. After the reaction, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene followed by hydrogenation . This method involves the addition of a formyl group to the double bond of 1,5-hexadiene, followed by the reduction of the formyl group to a hydroxyl group .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hexen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.

Reduction: The double bond can be reduced to form hexanol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Catalysts such as are used for hydrogenation reactions.

Substitution: Reagents like phosphorus tribromide can be used to substitute the hydroxyl group with a bromine atom

Major Products:

Oxidation: Hexanal or hexanoic acid.

Reduction: Hexanol.

Substitution: 6-bromo-1-hexene.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Weight : 100.16 g/mol

- Boiling Point : 152°C to 155°C

- Density : 0.842 g/cm³

- Solubility : Miscible with water

- CAS Number : 821-41-0

Organic Synthesis

5-Hexen-1-ol serves as a crucial intermediate in organic synthesis. It is employed in various reactions, including:

- Cyclization Reactions : It is utilized in the cyclization to form tetrahydropyran derivatives through phenylselenoetherification, which is significant for synthesizing complex organic molecules .

- Synthesis of Halogenated Compounds : The compound can be converted into 6-bromo-hex-1-ene by reacting it with phosphorus tribromide, showcasing its utility in preparing halogenated derivatives .

Table: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Cyclization to Tetrahydropyran | Forms cyclic structures via phenylselenoetherification |

| Preparation of Halogenated Compounds | Converts to 6-bromo-hex-1-ene using phosphorus tribromide |

Flavoring and Fragrance Industry

This compound is recognized for its organoleptic properties, making it suitable for use in the flavor and fragrance sectors. According to FEMA (Flavor and Extract Manufacturers Association), it is categorized as a flavoring agent but is not recommended for fragrance use .

Table: Flavoring and Fragrance Properties

| Property | Details |

|---|---|

| FEMA GRAS Status | Not for fragrance use |

| Recommended Use Levels | Up to specified limits |

Medicinal Chemistry

In medicinal chemistry, this compound acts as a key intermediate for synthesizing various pharmaceuticals. Its derivatives are crucial in developing compounds with therapeutic potential, particularly in the synthesis of antibiotics and other bioactive molecules .

Case Study: Synthesis of Bioactive Compounds

A notable method involves synthesizing this compound from 6-bromo-1-hexene using tetrabutylammonium bromide as a catalyst in acetonitrile. This method demonstrates high yield (76%) and purity (99.1%), making it economically viable for industrial applications .

Environmental Applications

Recent studies have explored the role of this compound in environmental chemistry, particularly in the degradation of halogenated organic pollutants. Its application as an electrocatalyst has shown promise in enhancing the degradation processes of toxic compounds .

Table: Environmental Applications

| Application | Description |

|---|---|

| Electrocatalyst for Degradation | Enhances degradation of halogenated pollutants |

Mecanismo De Acción

The mechanism of action of 5-Hexen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound allows for reactions such as cyclization and addition , which are crucial in the synthesis of complex molecules .

Comparación Con Compuestos Similares

Hex-5-en-1-ol: Similar structure but differs in the position of the double bond.

1-Hexen-6-ol: Another isomer with the hydroxyl group at a different position.

Hex-5-en-1-al: An aldehyde with a similar carbon chain but with an aldehyde group instead of a hydroxyl group.

Uniqueness: 5-Hexen-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo cyclization to form tetrahydropyran is a notable feature that distinguishes it from other similar compounds .

Actividad Biológica

5-Hexen-1-ol, a six-carbon alcohol with the chemical formula C6H12O, is notable for its diverse biological activities. This article explores its antimicrobial properties, toxicological effects, and potential applications in various fields, including food science and aroma chemistry.

This compound is characterized by its structure as a linear chain alcohol. Its molecular weight is approximately 102.16 g/mol. The compound is often used in various applications, including as a flavoring agent and in the formulation of fragrances due to its green, grassy aroma.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, a study on essential oils demonstrated that compounds similar to this compound can inhibit biofilm formation by bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 250 to 1000 μg/mL .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| E. coli | 250 - 1000 | Up to 100% |

| S. aureus | 250 - 1000 | Up to 93.6% |

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity. Studies conducted on rats report an LD50 greater than 2000 mg/kg for both oral and dermal routes, suggesting a low risk for acute health effects . However, some studies have noted mild physiological changes in liver and kidney tissues after prolonged exposure, indicating the need for further investigation into chronic effects .

Table 2: Toxicological Data Summary

| Endpoint | Result | |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg | Low toxicity |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg | Low toxicity |

| Observed Microscopic Changes | Present in liver/kidneys | Possible adaptive changes |

Aroma Chemistry and Sensory Evaluation

This compound plays a crucial role in the aroma profiles of various foods, particularly in green tea. Studies have shown that this compound contributes significantly to the characteristic "green" aroma of tea, influencing consumer perception and preference . Sensory evaluations indicate that varying concentrations of this compound can enhance or modify the overall aroma profile of tea products.

Table 3: Influence of Concentration on Aroma Perception

| Concentration (% w/v) | Aroma Strength (Rating) |

|---|---|

| 0 | Control (0%) |

| 10 | Moderate |

| 50 | Strong |

| 100 | Very Strong |

Genetic Factors in Detection

Recent genetic studies have identified specific odorant receptors associated with the detection of compounds like cis-3-hexen-1-ol (closely related to this compound). Variations in these receptors can influence individual sensitivity to these compounds, affecting flavor perception and consumer preferences .

Case Study: Antimicrobial Efficacy in Food Preservation

A study examined the application of this compound as a natural preservative in food products. Results indicated that incorporating this compound effectively reduced microbial load in perishable items, extending shelf life without compromising sensory quality.

Case Study: Aroma Enhancement in Beverages

In beverage formulation, the addition of controlled amounts of this compound significantly improved consumer acceptance scores based on aroma strength and pleasantness. This underscores its potential use as a natural flavoring agent.

Propiedades

IUPAC Name |

hex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZVMOZAXAMASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074950 | |

| Record name | 5-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma | |

| Record name | 5-Hexen-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water and most fixed oils, Soluble (in ethanol) | |

| Record name | 5-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.849 | |

| Record name | 5-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

821-41-0 | |

| Record name | 5-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEXEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PD1RF6G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Hexen-1-ol?

A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and infrared (IR) spectroscopy. [, , ] These techniques provide information about the compound's structure, including the presence of specific functional groups and the arrangement of atoms within the molecule.

Q3: Can this compound be incorporated into polymers?

A3: Yes, this compound can be incorporated into various polymers, including polyethylene and polypropylene. [, , , , ] This is typically achieved through copolymerization with other monomers like ethylene or propylene.

Q4: How does the incorporation of this compound affect the properties of polyethylene?

A4: Incorporating this compound into polyethylene can modify its properties, making it more hydrophilic. [, ] This is because the hydroxyl group of this compound increases the polarity of the polymer chain.

Q5: Can the arrangement of this compound within a polypropylene copolymer be controlled?

A5: Yes, research suggests that the arrangement of this compound units within a polypropylene copolymer can be influenced by the catalyst used during polymerization. [, ] For instance, certain ansa-zirconocene catalysts can lead to the preferential incorporation of this compound at specific locations within the polymer chain.

Q6: What is the role of this compound in polypropylene/silica nanocomposites?

A6: Research indicates that in polypropylene/silica nanocomposites, poly(this compound-co-propylene) acts as a compatibilizer, enhancing the interaction between the polypropylene matrix and the silica filler. [] This enhanced interaction leads to improved dispersion of the silica nanoparticles and positively impacts the mechanical properties of the nanocomposite.

Q7: What are the mechanical properties of poly(this compound-co-propylene)?

A7: Poly(this compound-co-propylene) demonstrates unique mechanical properties, including a potential for high tensile strength. [, ] This is attributed to the altered amorphous structure of the copolymer compared to polypropylene or poly(1-hexene-co-propylene).

Q8: Can this compound be used in organic synthesis?

A8: Yes, the terminal alkene in this compound can participate in various reactions, making it a useful starting material for synthesizing more complex molecules. [, , , , , ] For example, it can undergo cyclization reactions to form cyclic ethers like tetrahydropyrans and tetrahydrofurans.

Q9: What type of reactions can this compound undergo in the presence of thallium triacetate?

A9: this compound undergoes cyclization reactions in the presence of thallium triacetate. [] Depending on the reaction conditions, different cyclic ether products, like tetrahydrofurans and tetrahydropyrans, can be formed.

Q10: How does the reactivity of this compound with thallium triacetate differ from that of other alkenols?

A10: The position of the double bond in the alkenol influences the regioselectivity of the cyclization reaction with thallium triacetate. [] For instance, terminal alkenols like this compound lead to the formation of six-membered cyclic ethers, while internal alkenols might yield five-membered rings.

Q11: What is the role of Platinum(II) catalysts in reactions involving this compound?

A11: Platinum(II) catalysts, often in combination with silver salts, can promote the annulation of 5-methyl-5-hexen-1-ol, a derivative of this compound, with aldehydes. [, ] This reaction results in the formation of substituted tetrahydropyrans. The Platinum(II) catalyst facilitates alkene isomerization and subsequent Prins-type cyclization.

Q12: Can this compound be used as an initiator in ring-opening polymerization?

A12: Yes, this compound can act as an initiator in the ring-opening polymerization of cyclic esters like ε-caprolactone. [, , ] This allows for the synthesis of end-functionalized polyesters.

Q13: What is known about the stability of this compound?

A13: While specific stability data for this compound might be limited in the provided research, it is an alcohol and an alkene, suggesting it could be susceptible to oxidation or polymerization under certain conditions. [] Proper storage and handling are crucial.

Q14: Are there alternatives to this compound in specific applications?

A14: Depending on the application, alternative compounds with similar functionalities, such as other alkenols or functionalized alkenes, could be considered. [, , ] The choice would depend on the specific requirements of the reaction or application.

Q15: What are potential areas for future research on this compound?

A15: Future research could explore:

- Developing new catalytic systems for more efficient and selective reactions involving this compound. [, ]

- Investigating the impact of different polymerization conditions on the properties of copolymers containing this compound. [, ]

- Exploring the use of this compound in the synthesis of novel polymers with tailored properties for specific applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.